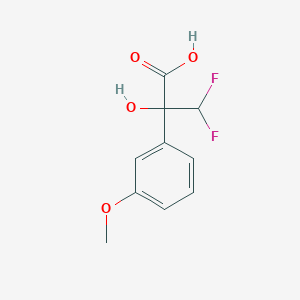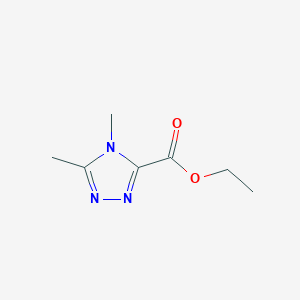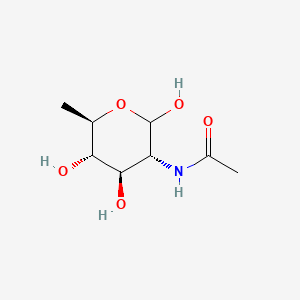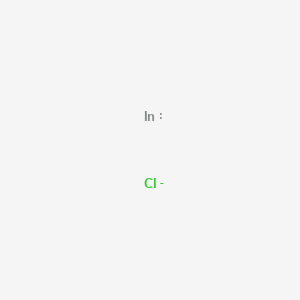
Indium(i)chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is one of the three known indium chlorides and occurs in two polymorphic forms: a yellow cubic form below 120°C and a red orthorhombic form above this temperature . Indium(I) chloride is notable for its unique properties and applications in various scientific fields.
Métodos De Preparación
Indium(I) chloride can be synthesized by heating indium metal with indium trichloride in a sealed tube . The reaction conditions typically involve high temperatures to facilitate the formation of the compound. Industrial production methods may vary, but they generally follow similar principles of combining indium metal with chlorine sources under controlled conditions.
Análisis De Reacciones Químicas
Indium(I) chloride undergoes several types of chemical reactions, including oxidation, reduction, and disproportionation. The relatively high energy level of the 5s electrons of the indium center makes InCl susceptible to oxidation as well as disproportionation into indium metal (In) and indium trichloride (InCl3) . Common reagents and conditions used in these reactions include tetrahydrofuran (THF), which facilitates the disproportionation of InCl as well as other indium(I) halides . Major products formed from these reactions include indium metal and indium trichloride.
Aplicaciones Científicas De Investigación
Indium(I) chloride has a wide range of scientific research applications. It is used as a Lewis acid catalyst in organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions . Additionally, it finds applications in high-performing solar cells, optics, and microelectronics . In the field of semiconductor technology, indium(I) chloride is used in the production of phosphors and low-pressure sodium lamps . Its versatility and unique properties make it a valuable compound in various industrial and research settings.
Mecanismo De Acción
The mechanism of action of indium(I) chloride is primarily related to its role as a Lewis acid catalyst. In organic reactions, it facilitates the formation of new chemical bonds by accepting electron pairs from donor molecules. This catalytic activity is crucial in processes such as Friedel-Crafts acylations and Diels-Alder reactions . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparación Con Compuestos Similares
Indium(I) chloride can be compared with other indium halides, such as indium(I) fluoride, indium(I) bromide, and indium(I) iodide . These compounds share similar chemical properties due to the presence of indium in the +1 oxidation state. indium(I) chloride is unique in its polymorphic forms and specific applications in organic synthesis and semiconductor technology. The intermediate halides, which contain indium in oxidation states +1, +2, and +3, also exhibit distinct properties and uses .
Propiedades
Fórmula molecular |
ClIn- |
|---|---|
Peso molecular |
150.27 g/mol |
Nombre IUPAC |
indium;chloride |
InChI |
InChI=1S/ClH.In/h1H;/p-1 |
Clave InChI |
AJAXZLXLXZWIIE-UHFFFAOYSA-M |
SMILES canónico |
[Cl-].[In] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


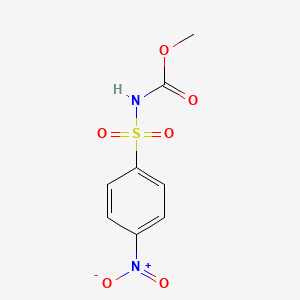
![(4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride](/img/structure/B12440582.png)
![1-[3-(3-Methylphenoxy)propyl]hydrazine](/img/structure/B12440588.png)
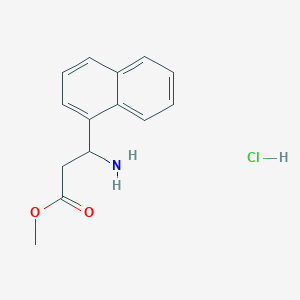
![tert-butyl N-(1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl}piperidin-3-yl)carbamate](/img/structure/B12440597.png)
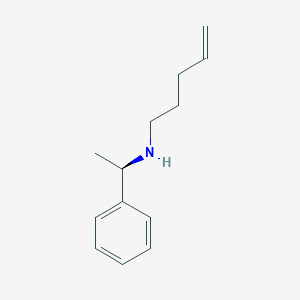
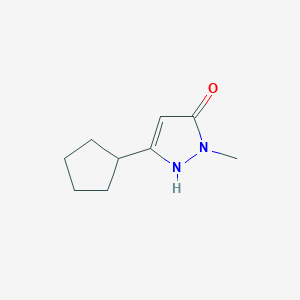
![2-[(2E,6E,10E,14E,18E,22E,26Z,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12440628.png)
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12440637.png)
![[(4-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12440640.png)
